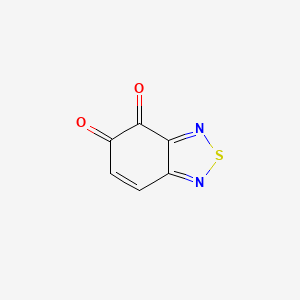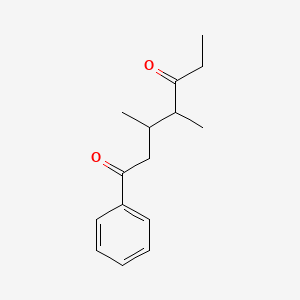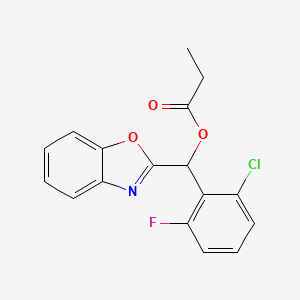
3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate typically involves the esterification of 3,7,11-trimethyldodeca-1,6,10-trien-3-ol with 3-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Comparación Con Compuestos Similares
Similar Compounds
Nerolidol: A similar sesquiterpenoid with comparable chemical properties.
Farnesol: Another related compound with similar structural features.
Propiedades
| 112162-99-9 | |
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-1,6,10-trien-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C19H30O3/c1-7-19(6,22-18(21)14-17(5)20)13-9-12-16(4)11-8-10-15(2)3/h7,10,12H,1,8-9,11,13-14H2,2-6H3 |
Clave InChI |
VNWANNYMPJUZAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)OC(=O)CC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)


![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)



